molecular formula C15H20O3Se B14291733 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- CAS No. 113505-74-1

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)-

Katalognummer: B14291733
CAS-Nummer: 113505-74-1
Molekulargewicht: 327.29 g/mol
InChI-Schlüssel: XKVGUYTWNNWYQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is a complex organic compound with a unique structure that includes a dioxanone ring, a tert-butyl group, a methyl group, and a phenylseleno group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxanone derivative, which is reacted with tert-butyl and methyl groups in the presence of a phenylseleno reagent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, the main synthetic reaction, and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler dioxanone derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

Wissenschaftliche Forschungsanwendungen

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-methyl-: Similar structure but lacks the phenylseleno group.

    1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5,6-dimethyl-: Contains an additional methyl group compared to the target compound.

Uniqueness

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

113505-74-1

Molekularformel

C15H20O3Se

Molekulargewicht

327.29 g/mol

IUPAC-Name

2-tert-butyl-6-methyl-5-phenylselanyl-1,3-dioxan-4-one

InChI

InChI=1S/C15H20O3Se/c1-10-12(19-11-8-6-5-7-9-11)13(16)18-14(17-10)15(2,3)4/h5-10,12,14H,1-4H3

InChI-Schlüssel

XKVGUYTWNNWYQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(=O)OC(O1)C(C)(C)C)[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.